Cas no 2138256-06-9 (5-Bromo-3-hydrazinyl-2-(oxolan-3-yl)quinoline)

5-Bromo-3-hydrazinyl-2-(oxolan-3-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted with a bromo group at the 5-position, a hydrazinyl moiety at the 3-position, and a tetrahydrofuran (oxolan-3-yl) group at the 2-position. This structure confers versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The bromo substituent enhances reactivity for cross-coupling reactions, while the hydrazinyl group offers potential for further functionalization, such as condensation or cyclization reactions. The oxolan-3-yl moiety contributes to improved solubility and conformational diversity. Its well-defined reactivity profile makes it valuable for medicinal chemistry research, particularly in the development of bioactive molecules targeting heterocyclic scaffolds.
5-Bromo-3-hydrazinyl-2-(oxolan-3-yl)quinoline structure
2138256-06-9 structure
Product Name:5-Bromo-3-hydrazinyl-2-(oxolan-3-yl)quinoline
CAS No:2138256-06-9
MF:C13H14BrN3O
MW:308.173761844635
CID:6498990
PubChem ID:165952374
Update Time:2025-06-21

5-Bromo-3-hydrazinyl-2-(oxolan-3-yl)quinoline Chemical and Physical Properties

Names and Identifiers

    • EN300-801755
    • 2138256-06-9
    • 5-bromo-3-hydrazinyl-2-(oxolan-3-yl)quinoline
    • 5-Bromo-3-hydrazinyl-2-(oxolan-3-yl)quinoline
    • Inchi: 1S/C13H14BrN3O/c14-10-2-1-3-11-9(10)6-12(17-15)13(16-11)8-4-5-18-7-8/h1-3,6,8,17H,4-5,7,15H2
    • InChI Key: MFOFXFRQDCCRJQ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C1C=C(C(C1COCC1)=N2)NN

Computed Properties

  • Exact Mass: 307.03202g/mol
  • Monoisotopic Mass: 307.03202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 60.2Ų

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Additional information on 5-Bromo-3-hydrazinyl-2-(oxolan-3-yl)quinoline

Introduction to 5-Bromo-3-hydrazinyl-2-(oxolan-3-yl)quinoline (CAS No. 2138256-06-9)

5-Bromo-3-hydrazinyl-2-(oxolan-3-yl)quinoline, identified by the CAS number 2138256-06-9, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline class, a heterocyclic aromatic molecule known for its broad spectrum of biological activities. The presence of multiple functional groups, including a bromo substituent, a hydrazinyl moiety, and an oxolan ring, makes this compound a versatile scaffold for drug discovery and development.

The bromo group at the 5-position of the quinoline core introduces a site for further chemical modification, enabling the synthesis of derivatives with tailored biological properties. The hydrazinyl group at the 3-position is particularly noteworthy, as hydrazine derivatives are well-documented for their pharmacological effects, including antitumor and anti-inflammatory activities. The oxolan-3-yl substituent at the 2-position adds another layer of complexity, potentially influencing the compound's solubility, bioavailability, and metabolic stability.

In recent years, quinoline derivatives have been extensively studied for their potential in treating various diseases, including infectious diseases, cancer, and neurological disorders. The structural features of 5-Bromo-3-hydrazinyl-2-(oxolan-3-yl)quinoline make it an attractive candidate for further investigation in these areas. Specifically, the hydrazinyl group has been shown to interact with biological targets such as enzymes and receptors, leading to therapeutic effects.

One of the most compelling aspects of this compound is its potential to serve as a lead molecule for the development of novel drugs. Researchers have been exploring its activity against various pathogens and disease-causing agents. For instance, studies have indicated that quinoline derivatives can inhibit bacterial enzymes and viral proteases, making them valuable in combating resistant strains of bacteria and emerging viruses.

The oxolan ring in 5-Bromo-3-hydrazinyl-2-(oxolan-3-yl)quinoline is particularly interesting from a chemical biology perspective. This cyclic ether moiety can influence the compound's interactions with biological membranes and proteins. Additionally, it may enhance the compound's ability to cross cell membranes, improving its bioavailability. Such structural features are critical in drug design, as they can significantly impact a drug's efficacy and pharmacokinetic properties.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 5-Bromo-3-hydrazinyl-2-(oxolan-3-yl)quinoline with greater accuracy. By leveraging machine learning algorithms and molecular docking techniques, scientists can identify potential binding sites on target proteins and assess how modifications to the molecule might enhance its therapeutic effects. These computational methods have accelerated the drug discovery process and have been instrumental in identifying promising candidates for further experimental validation.

The synthesis of 5-Bromo-3-hydrazinyl-2-(oxolan-3-yl)quinoline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of each functional group must be carefully controlled to avoid unwanted side reactions. Advances in synthetic methodologies have made it possible to produce complex molecules like this one more efficiently than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the quinoline core and appending the various substituents.

In conclusion, 5-Bromo-3-hydrazinyl-2-(oxolan-3-yl)quinoline (CAS No. 2138256-06-9) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive scaffold for developing new drugs targeting various diseases. As research continues to uncover new applications for quinoline derivatives, compounds like this one are likely to play a significant role in advancing therapeutic strategies.

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